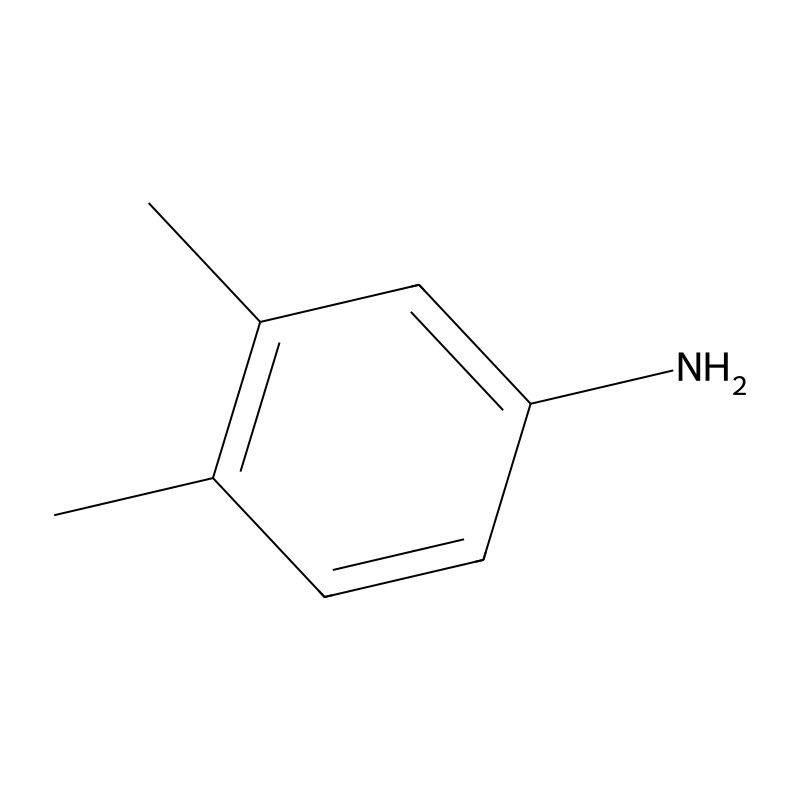

3,4-Dimethylaniline

C8H11N

(CH3)2C6H3NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H11N

(CH3)2C6H3NH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in ether, petroleum

Very soluble in ligroin; soluble in ether; slightly soluble in chloroform and water.

Soluble in aromatic solvents.

Solubility in water, g/100ml at 22 °C: 0.38

Synonyms

Canonical SMILES

3,4-Dimethylaniline (also known as 3,4-xylidine) is a primary aromatic amine distinguished by its specific 3,4-methyl substitution pattern on the benzene ring. Unlike most other xylidine isomers which are liquids at room temperature, 3,4-dimethylaniline is a crystalline solid, making it structurally and physically distinct. Industrially, it serves as an indispensable, non-substitutable precursor in the multi-ton synthesis of Riboflavin (Vitamin B2) and acts as a specialized intermediate for azo dyes, agrochemicals, and pharmaceutical active ingredients. Its specific steric profile and electronic activation govern its downstream reactivity, making it a highly targeted procurement item for rigid synthetic pathways where isomer mixtures are unacceptable .

Substituting 3,4-dimethylaniline with closely related isomers, such as 2,4-dimethylaniline or 2,6-dimethylaniline, fundamentally disrupts both processability and product viability. In Vitamin B2 (Riboflavin) synthesis, the condensation of the amine with D-ribose strictly requires the unhindered ortho-position and the 3,4-dimethyl arrangement to successfully form the required 4,5-dimethylbenzene core of the isoalloxazine ring; sterically hindered isomers yield biologically inactive analogs [1]. Furthermore, because 3,4-dimethylaniline is a solid with a melting point of approximately 51 °C, while its common analogs are liquids at standard temperature, substituting it would require completely re-engineering bulk material transfer, pumping, and crystallization-based purification workflows [2]. Consequently, for validated pharmaceutical and dye manufacturing routes, generic xylidine mixtures or alternative isomers cannot be used.

Physical State and Melting Point Discrepancy for Process Engineering

3,4-Dimethylaniline is unique among the common xylidine isomers due to its physical state at standard conditions. It exhibits a melting point of approximately 51 °C, rendering it a solid at room temperature. In stark contrast, 2,6-dimethylaniline and 2,4-dimethylaniline possess melting points of 11.2 °C and <15.5 °C respectively, making them liquids. This fundamental thermophysical difference dictates that 3,4-dimethylaniline requires solid-handling protocols, heated transfer lines, or specific solvent systems during industrial scale-up, while also enabling distinct crystallization-based purification methods not applicable to the liquid isomers [1].

| Evidence Dimension | Melting Point and Physical State |

| Target Compound Data | 51 °C (Solid) |

| Comparator Or Baseline | 2,6-dimethylaniline and 2,4-dimethylaniline (11.2 °C and <15.5 °C, Liquids) |

| Quantified Difference | >35 °C difference in melting point, crossing the room-temperature phase boundary |

| Conditions | Standard temperature and pressure (STP) |

Dictates the engineering of bulk material handling, pumping systems, and purification workflows in manufacturing facilities.

Precursor Specificity in Riboflavin (Vitamin B2) Synthesis

The industrial synthesis of Riboflavin relies on the precise steric and electronic profile of 3,4-dimethylaniline. During the critical condensation with D-ribose, 3,4-dimethylaniline successfully forms N-(3,4-dimethylphenyl)-D-1'-ribamine, which subsequently builds the 7,8-dimethyl-10-ribitylisoalloxazine core of active Vitamin B2. Comparators such as 2,6-dimethylaniline possess methyl groups adjacent to the amine, creating severe steric hindrance that blocks efficient condensation and prevents the formation of the required 4,5-dimethylbenzene moiety in the final vitamin structure, rendering them synthetically useless for this pathway [1].

| Evidence Dimension | Yield of biologically active Riboflavin precursor |

| Target Compound Data | Forms 100% active 4,5-dimethylbenzene core precursor |

| Comparator Or Baseline | 2,6-dimethylaniline (Sterically blocked, yields 0% active precursor) |

| Quantified Difference | Absolute structural requirement (active vs. inactive) |

| Conditions | Condensation with D-ribose in standard API synthesis routes |

Proves that 3,4-dimethylaniline is strictly non-substitutable for the commercial production of Vitamin B2.

Inherent Biodegradability for Wastewater Treatment Planning

The position of the methyl groups significantly impacts the environmental degradation profile of xylidine isomers, which is critical for industrial wastewater management. Under inherent biodegradation testing (OECD TG 302C), 3,4-dimethylaniline demonstrated a 7% biodegradation rate over 28 days. In contrast, 2,4-dimethylaniline exhibited 0% biodegradation under the same conditions. While both require advanced oxidation processes (like Fenton reactions) for complete removal, the slight biodegradability of the 3,4-isomer must be factored into the biological load calculations of effluent treatment plants [1].

| Evidence Dimension | Inherent Biodegradability (28 days) |

| Target Compound Data | 7% biodegradation |

| Comparator Or Baseline | 2,4-dimethylaniline (0% biodegradation) |

| Quantified Difference | 7% absolute increase in inherent biodegradability |

| Conditions | OECD TG 302C Inherent Biodegradability Test |

Influences the design and chemical dosing requirements for wastewater treatment systems in dye and API manufacturing plants.

Analytical Separation Requirements for Quality Control

In quality control and trace analysis, distinguishing 3,4-dimethylaniline from its isomers requires specific chromatographic techniques. Standard gas chromatography (GC) fails to adequately separate 2,4-dimethylaniline from 2,6-dimethylaniline and 3,4-dimethylaniline due to their nearly identical boiling points and volatilities. However, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) achieves baseline separation, allowing for the precise quantification of 3,4-dimethylaniline in the presence of its isomers. This analytical divergence is critical when procuring reference standards for API impurity profiling [1].

| Evidence Dimension | Chromatographic Baseline Separation |

| Target Compound Data | Resolvable via LC-MS/MS |

| Comparator Or Baseline | 2,4-dimethylaniline and 2,6-dimethylaniline (Co-elution in standard GC) |

| Quantified Difference | Baseline resolution (LC-MS/MS) vs. Co-elution (GC) |

| Conditions | Trace analysis of aniline derivatives in complex matrices |

Dictates the selection of analytical equipment and reference standards for regulatory compliance and impurity profiling.

Commercial Synthesis of Riboflavin (Vitamin B2)

3,4-Dimethylaniline is the mandatory starting material for forming the 4,5-dimethylbenzene core of the isoalloxazine ring via condensation with D-ribose, making it an essential procurement item for vitamin manufacturers [1].

Azo Dye and Pigment Manufacturing

Used as a specialized diazo component in the synthesis of specific azo dyes, where its 3,4-substitution pattern provides desired color fastness and spectral properties not achievable with 2,4- or 2,6-isomers .

Analytical Reference Standards for API Quality Control

Procured as a high-purity standard to calibrate LC-MS/MS equipment for impurity profiling, ensuring that 3,4-dimethylaniline can be accurately quantified apart from its closely related, co-eluting xylidine isomers [2].

Wastewater Treatment Profiling in Chemical Plants

Utilized as a benchmark compound in environmental fate studies, as its slight inherent biodegradability (7% over 28 days) requires different biological load calculations compared to completely non-biodegradable isomers like 2,4-dimethylaniline [3].

References

- [1] Jayashree S., et al. Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Front Bioeng Biotechnol. 2020; 8: 584.

- [3] Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Anal Bioanal Chem. 2021.

- [4] OECD. SIDS Initial Assessment Profile: Dimethylaniline Category. ENV/JM/MONO(2014)31/ANN.

Physical Description

Dry Powder

WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.

Color/Form

Crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

228 °C @ 760 MM HG

228 °C

Flash Point

98 °C

Heavy Atom Count

Vapor Density

Density

1.076 @ 18 °C

Relative density (water = 1): 1.07

LogP

log Kow= 1.84

1.84

Odor Threshold

Threshold for xylidine is 0.0240 mg/cu m. /Xylidine/

Decomposition

Melting Point

51 °C

UNII

GHS Hazard Statements

H301 (94.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (98.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (98.15%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (96.3%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (98.15%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Biological Half Life

Methods of Manufacturing

o-Xylene (nitration/nitro reduction)

Soboley and Berezooskii patented the production of 3,4-xylidine by the hydrogenation of 2-chloromethyl-4-nitrotoluene.

General Manufacturing Information

Benzenamine, 3,4-dimethyl-: ACTIVE

Analytic Laboratory Methods

ANALYTE: XYLIDINE; MATRIX: AIR; RANGE: 12.5-50.0 MG/CU M; PROCEDURE: ADSORPTION ON SILICA GEL, DESORPTION WITH 95% ETHANOL, GAS CHROMATOGRAPHY. /XYLIDINE/

GAS CHROMATOGRAPHIC METHOD FOR ANALYSIS & SEPARATION OF ISOMERS WAS ACHIEVED FOR XYLIDINES. /XYLIDINE/